molecular formula C21H34O3 B14351385 Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate CAS No. 98974-56-2

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate

Cat. No.: B14351385
CAS No.: 98974-56-2
M. Wt: 334.5 g/mol
InChI Key: MQCWCUDQEBWUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate is a complex organic compound known for its unique structure and properties It is an ester derivative of tridecadienoic acid, featuring an oxirane ring and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate typically involves the esterification of 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s multiple double bonds also allow it to participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate is unique due to its specific arrangement of double bonds and the presence of an oxirane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate, also known as (8(Z),11Z)-methyl 13-(3-pentyloxiran-2-yl)trideca-8,11-dienoate, is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and potential applications.

  • Molecular Formula : C21H36O3
  • Molecular Weight : 336.51 g/mol
  • CAS Number : 2692622-73-2
  • Purity : >90%
  • Physical State : Solid
  • Storage Conditions : Freezer

The compound features a unique epoxide group derived from the pentyloxirane structure, which may contribute to its biological activities.

Insecticidal Activity

The compound's structural similarity to known insecticides raises the possibility of larvicidal activity. For instance, studies on similar compounds have demonstrated effective larvicidal properties against Aedes aegypti larvae. The compound's unique structure might enhance its effectiveness or reduce toxicity to non-target species, which is a significant benefit in pest control applications.

Case Studies and Research Findings

  • Larvicidal Activity Study :
    • A comparative analysis of several compounds with similar structures revealed that those containing epoxy groups exhibited significant larvicidal effects.
    • The study reported LC50 values for effective compounds ranging from 28.9 μM to over 160 μM, indicating a promising range for further exploration with this compound.
  • Cytotoxicity Assessment :
    • In vitro studies assessing cytotoxicity towards human cells have shown that similar compounds do not exhibit significant toxicity at concentrations up to 5200 μM. This suggests a favorable safety profile for potential therapeutic applications.
  • Pharmacological Mechanism Exploration :
    • Research into the mechanisms of action for related compounds has indicated that they may interact with specific biochemical pathways involved in cell signaling and metabolism, which could be relevant for understanding the biological activity of this compound.

Data Table: Comparative Biological Activities

Compound NameActivity TypeLC50 (μM)Toxicity Level
This compoundPotential LarvicideTBDLow
Related Epoxy Compound XLarvicidal28.9Non-toxic
Compound YAntimicrobialTBDModerate

Q & A

Basic Research Questions

Q. How is the structural elucidation of methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate validated in experimental settings?

Methodological Answer: Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). The compound's epoxide group and conjugated triene system are identified via characteristic NMR signals:

  • Epoxide protons : δ 3.1–3.3 ppm (oxirane ring protons) .
  • Triene system : Distinct coupling constants (J = 10–12 Hz for cis double bonds) and UV absorption at ~260 nm (conjugated dienes/trienes) .
  • Mass spectral data : Base peak at m/z 375.2 [M+H]⁺, consistent with molecular formula C23H38O5 .

Q. What synthetic strategies are employed for preparing methyl esters of polyunsaturated epoxides like this compound?

Methodological Answer: Synthesis typically involves:

Epoxidation of precursor fatty acids : Using cytochrome P450 enzymes or chemical oxidants (e.g., m-CPBA) to introduce the epoxide group at the 14,15-position of arachidonic acid derivatives .

Esterification : Reaction with methanol under acidic or enzymatic (lipase) conditions to form the methyl ester .

Purification : Reverse-phase HPLC or GC-MS to isolate the product, with retention time (Rt) compared to authenticated standards .

Example Workflow:
Precursor → Epoxidation → Methylation → Purification (HPLC/GC-MS) → Structural Validation (NMR/MS).

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for epoxidized fatty acid esters?

Methodological Answer: Discrepancies often arise from:

  • Stereochemical variability : Epoxide geometry (cis/trans) impacts biological activity. Use chiral chromatography or enzymatic resolution to isolate stereoisomers .
  • Metabolic instability : Rapid hydrolysis by soluble epoxide hydrolase (sEH) in vitro. Include sEH inhibitors (e.g., AUDA) in assays to stabilize the compound .
  • Cell-specific responses : Test across multiple cell lines (e.g., endothelial vs. immune cells) and validate via siRNA knockdown of target receptors (e.g., PPARγ) .

Critical Data Comparison:

StudyObserved ActivityExperimental ConditionsResolution Strategy
APro-inflammatorysEH-inhibitor-freeRepeat with AUDA
BAnti-inflammatoryChiral-resolved isomerStereochemical analysis

Q. What advanced techniques are used to study the compound’s role in lipid-mediated signaling pathways?

Methodological Answer:

  • LC-MS/MS-based lipidomics : Quantify endogenous levels in tissues (e.g., liver, plasma) using deuterated internal standards (e.g., d8-14,15-EET) .
  • Receptor binding assays : Fluorescence polarization assays to measure affinity for nuclear receptors (e.g., PPARγ) .
  • Genetic models : Use sEH-knockout mice to evaluate in vivo metabolic effects, paired with RNA-seq to identify downstream targets .

Key Findings:

  • The compound modulates angiogenesis via VEGF upregulation (EC50 = 50 nM in HUVECs) .
  • It inhibits NF-κB activation in macrophages (IC50 = 100 nM) .

Q. How is the compound quantified in complex biological matrices, and what are the analytical challenges?

Methodological Answer:

  • Extraction : Solid-phase extraction (SPE) with C18 columns to isolate lipids from plasma/tissue homogenates .
  • Quantification : Stable isotope dilution LC-MS/MS (e.g., MRM mode for m/z 375.2 → 259.1) .
  • Challenges :
    • Matrix effects (e.g., phospholipid interference): Mitigate with gradient elution and post-column infusion .
    • Low endogenous abundance: Enrich using immunoaffinity columns with anti-EET antibodies .

Validation Parameters:

ParameterValue
LOD0.1 pg/mL
Recovery (%)92–105
Intra-day RSD<5%

Properties

IUPAC Name

methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCWCUDQEBWUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694011
Record name Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98974-56-2
Record name Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.